molecular formula C14H18N2O B2784041 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol CAS No. 1355864-44-6

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol

Cat. No. B2784041
CAS RN: 1355864-44-6
M. Wt: 230.311
InChI Key: OBCXOUMLQHHWEQ-UHFFFAOYSA-N
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Description

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol, also known as BDZMCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDZMCH belongs to the class of benzodiazepine derivatives and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter activity. This results in the suppression of neuronal activity, leading to a calming effect on the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including muscle relaxation, sedation, and anxiolysis. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol in lab experiments is its high potency and selectivity for the GABA receptor. However, its use is limited by its potential for addiction and dependence, as well as its potential for adverse side effects.

Future Directions

Future research on 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol could include investigating its potential use in treating other medical conditions such as depression, schizophrenia, and epilepsy. Further studies could also focus on developing more selective and potent derivatives of this compound with fewer side effects. Additionally, research could explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of cyclohexanone with o-phenylenediamine, followed by a series of reactions involving diazotization, reduction, and cyclization. The final product is obtained through the reaction of the resulting intermediate with formaldehyde.

Scientific Research Applications

1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol has been studied extensively for its potential therapeutic applications, including its use as an anxiolytic, hypnotic, and anticonvulsant agent. Studies have also investigated its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(8-4-1-5-9-14)10-16-11-15-12-6-2-3-7-13(12)16/h2-3,6-7,11,17H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCXOUMLQHHWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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